molecular formula C5H16Cl2N2S B1377376 4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride CAS No. 1432679-04-3

4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride

Cat. No. B1377376
M. Wt: 207.16 g/mol
InChI Key: UONZZHAWPJHPLD-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride , also known by its chemical formula C<sub>6</sub>H<sub>18</sub>N<sub>2</sub>S<sub>2</sub> · 2HCl , is a compound with intriguing properties. It belongs to the class of organic molecules known as diamines , characterized by having two amino groups (NH<sub>2</sub>) separated by a hydrocarbon chain.



Synthesis Analysis

The synthesis of this compound involves the reaction of butane-1,4-diamine (a linear diamine) with methyl mercaptan (CH<sub>3</sub>SH). The sulfur atom from methyl mercaptan replaces one of the hydrogen atoms in the butane-1,4-diamine molecule, resulting in the formation of 4-(methylsulfanyl)butane-1,2-diamine. The dihydrochloride salt is obtained by reacting the free base with hydrochloric acid.



Molecular Structure Analysis

The molecular structure of 4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride consists of a central butane backbone (four carbon atoms) with two amino groups (NH<sub>2</sub>) attached at positions 1 and 2. Additionally, a methylsulfanyl group (CH<sub>3</sub>–S–) is linked to one of the carbon atoms. The dihydrochloride form includes two chloride ions (HCl) associated with the amino groups.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitution , where the sulfur atom acts as a nucleophile. Additionally, it can form coordination complexes with metal ions due to the presence of amino groups.



Physical And Chemical Properties Analysis


  • Physical State : Typically, it exists as a white crystalline powder .

  • Solubility : Soluble in water and polar solvents.

  • Melting Point : Varies, but usually around 100–120°C .

  • pH : In aqueous solutions, it exhibits a basic pH due to the amino groups.

  • Stability : Stable under normal conditions but may degrade upon exposure to strong acids or bases.


Scientific Research Applications

Molecular Interactions and Particle Formation

Investigations into the molecular interactions between methyl-substituted N,N,N',N'-ethylenediamines, such as butane-1,4-diamine, and sulfuric acid reveal significant insights for atmospheric sciences. Computational studies demonstrate that these diamines, including modifications like 4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride, may play a crucial role in the formation of new atmospheric particles by stabilizing sulfuric acid clusters. This ability to form stable complexes with sulfuric acid, which may surpass that of simpler amines, suggests potential implications for understanding atmospheric nucleation processes (Elm, Jen, Kurtén, & Vehkamäki, 2016).

Catalysis and Chemical Synthesis

4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride is also of interest in synthetic chemistry. For instance, its structural analogs have been utilized as catalysts in the synthesis of polyhydroquinoline derivatives through Hantzsch condensation under solvent-free conditions. This highlights the potential of such diamines in facilitating efficient, eco-friendly synthesis pathways for complex organic molecules, which may be explored further for derivatives like 4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride (Goli-Jolodar, Shirini, & Seddighi, 2016).

Material Science and Polymer Research

In material science, the research applications extend to the development of new polymeric materials. Poly(ether-amide)s synthesized from derivatives of butane-1,4-diamine exhibit remarkable thermal and chemical properties, indicative of the potential use of 4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride in the creation of novel polymers with specialized applications (Faghihi & Shabanian, 2010).

Biomedical Research and Drug Design

In the realm of biomedical research, the structural features of diamines are exploited in drug design, particularly in the synthesis of platinum(II) complexes for cancer therapy. The configuration and leaving groups of such complexes significantly influence their cytotoxic activities against various cancer cell lines, suggesting the exploration of 4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride derivatives could yield new anticancer agents (Dullin, Dufrasne, Gelbcke, & Gust, 2006).

Safety And Hazards


  • Toxicity : While toxicity data are limited, handle with care and follow safety protocols.

  • Irritant : May cause skin and eye irritation.

  • Storage : Store in a cool, dry place away from incompatible materials.


Future Directions

Research avenues for 4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride include:



  • Biological Applications : Investigate its potential as a metal chelator or enzyme modulator.

  • Medicinal Chemistry : Explore derivatives for drug development.

  • Material Science : Assess its role in coordination polymers or catalysis.


properties

IUPAC Name

4-methylsulfanylbutane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2S.2ClH/c1-8-3-2-5(7)4-6;;/h5H,2-4,6-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONZZHAWPJHPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride

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